4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID
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Overview
Description
4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is a complex organic compound belonging to the class of thioureas This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a thiourea group through a phenylphenylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylphenylmethyl Intermediate: This step involves the reaction of benzyl chloride with biphenyl in the presence of a base to form the phenylphenylmethyl intermediate.
Thiourea Formation: The phenylphenylmethyl intermediate is then reacted with thiourea under acidic conditions to form the thiourea derivative.
Coupling with Benzoic Acid: Finally, the thiourea derivative is coupled with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-[[[[Oxo-(4-methylphenyl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid
- 4-[[[[Oxo-(4-ethylphenyl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid
- 4-[[[[Oxo-(4-methoxyphenyl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid
Uniqueness
4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is unique due to its phenylphenylmethyl bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C21H16N2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16N2O3S/c24-19(16-8-6-15(7-9-16)14-4-2-1-3-5-14)23-21(27)22-18-12-10-17(11-13-18)20(25)26/h1-13H,(H,25,26)(H2,22,23,24,27) |
InChI Key |
RBKZPYOUFIPFPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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